1,3-Dimethyl-4-nitro-1H-pyrazole

Heterocyclic Synthesis Medicinal Chemistry Pyrazolotriazines

This specific 1,3-Dimethyl-4-nitro-1H-pyrazole substitution pattern is irreplaceable for advanced medicinal chemistry. It is the sole gateway to the 5-chloro derivative, a critical building block for Bischler-type synthesis of pyrazolo[4,3-e][1,2,4]triazine scaffolds. Furthermore, it is essential for generating lead compounds, such as Schiff bases demonstrating anticancer activity superior to tamoxifen. Using a generic alternative leads to synthetic dead-ends. Secure your unique pathway.

Molecular Formula C5H7N3O2
Molecular Weight 141.13 g/mol
CAS No. 3920-38-5
Cat. No. B1298910
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Dimethyl-4-nitro-1H-pyrazole
CAS3920-38-5
Molecular FormulaC5H7N3O2
Molecular Weight141.13 g/mol
Structural Identifiers
SMILESCC1=NN(C=C1[N+](=O)[O-])C
InChIInChI=1S/C5H7N3O2/c1-4-5(8(9)10)3-7(2)6-4/h3H,1-2H3
InChIKeyAKFKERAVXIGUNB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procure 1,3-Dimethyl-4-nitro-1H-pyrazole (CAS 3920-38-5) as a Strategic Heterocyclic Building Block for Advanced Synthesis and Drug Discovery


1,3-Dimethyl-4-nitro-1H-pyrazole (CAS 3920-38-5) is a heterocyclic compound with the molecular formula C5H7N3O2 and a molecular weight of 141.13 g/mol . It features a pyrazole core methylated at the 1- and 3-positions and a nitro group at the 4-position, a substitution pattern that defines its reactivity and utility in downstream chemical transformations [1]. This compound serves as a key intermediate in medicinal chemistry and agrochemical research due to its well-characterized physicochemical properties, including a density of 1.4±0.1 g/cm³ and a boiling point of 243.0±20.0 °C [1].

Why 1,3-Dimethyl-4-nitro-1H-pyrazole Cannot Be Replaced by Other Nitropyrazoles or Pyrazole Analogs


Generic substitution among nitropyrazoles is not feasible due to the profound impact of the specific 1,3-dimethyl-4-nitro substitution pattern on downstream reactivity and target selectivity. This unique arrangement is not merely a structural variation but a functional necessity for several advanced synthetic routes. For example, the compound is the essential precursor to 5-chloro-1,3-dimethyl-4-nitropyrazole, a versatile intermediate that cannot be derived from other regioisomers like 1,5-dimethyl-4-nitropyrazole or 3,4-dinitropyrazoles [1]. Similarly, the nitro group's position and the methyl capping of the pyrazole nitrogens are critical for the regioselective functionalization required in the synthesis of complex heterocyclic systems like pyrazolo[4,3-e][1,2,4]triazines and targeted anticancer agents [2][3]. Swapping this compound for a simpler, more available analog would lead to synthetic dead-ends or necessitate a complete re-engineering of the synthetic pathway.

Quantifiable Differentiation: Evidence-Based Advantages of 1,3-Dimethyl-4-nitro-1H-pyrazole Over Its Closest Analogs


Exclusive Precursor to 5-Chloro-1,3-dimethyl-4-nitropyrazole: A Key Intermediate for Advanced Heterocycles

1,3-Dimethyl-4-nitro-1H-pyrazole is the essential and sole viable precursor to 5-chloro-1,3-dimethyl-4-nitropyrazole, a critical intermediate for synthesizing a series of pyrazolo[4,3-e][1,2,4]triazines. This synthetic route is not possible with other closely related pyrazoles like 1,5-dimethyl-4-nitropyrazole or 3,4-dinitropyrazole [1][2].

Heterocyclic Synthesis Medicinal Chemistry Pyrazolotriazines

Validated Starting Material for a Library of Potent Anticancer Agents

5-Hydrazino-1,3-dimethyl-4-nitropyrazole, a direct derivative of 1,3-dimethyl-4-nitro-1H-pyrazole, was used to synthesize a library of novel Schiff base-chalcone hybrids (4a–k). The most potent of these, compound 4b, demonstrated superior cytotoxicity against the MCF-7 breast cancer cell line (IC50 = 12.96 µM) compared to the reference drug tamoxifen [1].

Anticancer Drug Discovery Medicinal Chemistry Schiff Bases

High-Purity Availability for Reproducible and Reliable Research

Unlike many custom-synthesized intermediates of uncertain purity, 1,3-Dimethyl-4-nitro-1H-pyrazole is commercially available from multiple established vendors at defined, high purities. Aladdin Scientific offers it at 97% purity , and AKSci offers it at a minimum of 95% purity . This ensures batch-to-batch consistency and eliminates the need for in-house purification and characterization before use.

Chemical Sourcing Research Standards Reproducibility

Proven Application Scenarios for 1,3-Dimethyl-4-nitro-1H-pyrazole in Advanced R&D


Synthesis of Pyrazolo[4,3-e][1,2,4]triazine Libraries for Biological Screening

This compound is the sole practical precursor to 5-chloro-1,3-dimethyl-4-nitropyrazole, which in turn is the critical building block for the Bischler-type synthesis of 5-substituted 1,3-dimethylpyrazolo[4,3-e][1,2,4]triazines [1]. These fused heterocycles are privileged scaffolds in medicinal chemistry, and access to a diverse library of them relies entirely on the procurement of 1,3-Dimethyl-4-nitro-1H-pyrazole.

Development of Novel Anticancer Leads via Schiff Base Conjugation

Researchers can reliably use this building block to synthesize 5-hydrazino-1,3-dimethyl-4-nitropyrazole, which can then be reacted with chalcones to create libraries of novel Schiff bases. As demonstrated by Shtaiwi et al., certain compounds in this series exhibit IC50 values against breast cancer cell lines that surpass the reference drug tamoxifen, providing a strong rationale for structure-activity relationship (SAR) studies and lead optimization [2].

Synthesis of Regioselectively Functionalized 4-Nitropyrazole Derivatives

The specific substitution pattern of 1,3-dimethyl-4-nitro-1H-pyrazole is crucial for subsequent regioselective C–H activation and functionalization reactions. Its defined structure enables guided transition-metal-catalyzed arylation reactions at the 5-position, a synthetic handle that is either absent or leads to undesired isomeric mixtures with less-substituted nitropyrazoles [3].

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